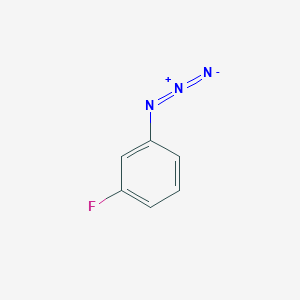

1-Azido-3-fluorobenzene

描述

Significance of the Azide (B81097) Functional Group in Contemporary Organic Synthesis

The azide functional group (N₃) is a versatile and highly energetic moiety that has become increasingly significant in modern organic synthesis. baseclick.eu Composed of three nitrogen atoms in a linear arrangement, organic azides are notable for their unique reactivity. baseclick.euwikipedia.org While they are high-energy molecules, they exhibit selective reactivity under physiological conditions, primarily with alkynes and phosphine (B1218219) compounds. baseclick.eu This selective reactivity, often termed bioorthogonal, means they can participate in chemical reactions within a biological system without interfering with native biochemical processes. sigmaaldrich.comnih.gov

A primary application of azides is in "click chemistry," a concept that emphasizes reactions that are high-yielding, create minimal byproducts, and are easy to perform. ajgreenchem.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring. wikipedia.org This reaction's reliability and efficiency have made it a cornerstone in various fields, including drug discovery, materials science, and bioconjugation. ajgreenchem.com The significance of this reaction was highlighted by the 2022 Nobel Prize in Chemistry. baseclick.eu Azides also play a crucial role in the Staudinger ligation, another key bioorthogonal reaction used for modifying biopolymers. sigmaaldrich.comrsc.org

Furthermore, the azide group can serve as a protected form of a primary amine, as it is stable under many reaction conditions and can be reduced to an amine in high yields. baseclick.eusigmaaldrich.com This property is valuable in the multi-step synthesis of complex molecules. sigmaaldrich.com The versatility of azides extends to their use as precursors for various nitrogen-containing heterocycles, making them a vital tool for synthetic chemists. baseclick.eukit.edu Their ability to participate in atom-economical cycloadditions, often in aqueous environments, also aligns with the principles of green chemistry. baseclick.eu

Strategic Importance of Fluorine Substitution in Aromatic Systems for Chemical Transformations

The strategic incorporation of fluorine atoms into aromatic systems is a widely used strategy in medicinal chemistry and materials science to enhance molecular properties. tandfonline.comnih.gov Due to its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, fluorine can significantly alter a molecule's physical, chemical, and biological characteristics without substantially increasing its size. tandfonline.comacs.org

One of the key benefits of aromatic fluorination is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes in the body. tandfonline.comacs.org This can increase a drug's half-life and bioavailability. tandfonline.com

Structure

3D Structure

属性

IUPAC Name |

1-azido-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-5-2-1-3-6(4-5)9-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFLRDDKIIPOFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396779 | |

| Record name | 1-azido-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3296-03-5 | |

| Record name | 1-azido-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-3-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Azido 3 Fluorobenzene

Classical Preparative Routes for Azidoaryls

The most well-documented and widely utilized methods for synthesizing aryl azides, including 1-azido-3-fluorobenzene, fall under classical chemical transformations that have been refined over decades.

Direct azidation involves the introduction of the azide (B81097) moiety onto the aromatic ring in a single step from a C-H bond or another functional group. While conceptually straightforward, the direct C-H azidation of benzene (B151609) derivatives is often challenging due to the high energy of the azide radical and lack of selectivity. More common "direct" approaches involve the reaction of organometallic intermediates or activated aryl precursors. For instance, arylboronic acids can react with azidating agents in the presence of a copper catalyst. However, these methods are less frequently cited for the specific synthesis of this compound compared to the diazotization of anilines.

The most prevalent and reliable method for preparing this compound is the diazotization of its corresponding aniline (B41778) precursor, 3-fluoroaniline (B1664137). mdpi.com This two-step, one-pot synthesis is a cornerstone of aromatic azide preparation. mdpi.com

The process begins with the formation of a diazonium salt. 3-fluoroaniline is treated with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at reduced temperatures (typically 0–5 °C) to prevent the decomposition of the unstable diazonium salt. mdpi.com

Step 1: Diazotization of 3-fluoroaniline

Once the 3-fluorobenzenediazonium salt is formed in situ, it is immediately treated with an azide salt, most commonly sodium azide (NaN₃). mdpi.com The highly nucleophilic azide ion displaces the dinitrogen molecule (N₂), which is an excellent leaving group, resulting in the formation of this compound. mdpi.com The reaction is characterized by vigorous bubbling as nitrogen gas evolves. mdpi.com

Step 2: Azide Displacement

The final product is typically an oil or solid that can be isolated by extraction or filtration after neutralization of the reaction mixture. mdpi.com

| Reagent/Condition | Purpose | Typical Specification |

| 3-fluoroaniline | Starting Material | Precursor amine |

| Hydrochloric Acid (HCl) | Acidic Medium | 50% aqueous solution mdpi.com |

| Sodium Nitrite (NaNO₂) | Diazotizing Agent | Aqueous solution mdpi.com |

| Temperature | Control Reaction Rate | 0–5 °C mdpi.com |

| Sodium Azide (NaN₃) | Azide Source | Aqueous solution mdpi.com |

Contemporary Synthetic Strategies and Precursor Transformations

Modern synthetic efforts often seek to expand the range of suitable precursors or streamline reaction pathways, sometimes leveraging catalytic systems or alternative activation methods.

An alternative pathway to this compound involves nucleophilic aromatic substitution (SNAr) on a dihalogenated benzene ring. In this approach, a precursor such as 1-bromo-3-fluorobenzene (B1666201) or 1,3-difluorobenzene (B1663923) would be reacted with an azide source like sodium azide.

For this reaction to proceed, the aromatic ring must be "activated" by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). The fluorine atom itself provides some activation. However, without strong activating groups (like a nitro group) elsewhere on the ring, these substitution reactions often require forcing conditions, such as high temperatures, polar aprotic solvents (e.g., DMF, DMSO), and sometimes phase-transfer catalysts to enhance the solubility and reactivity of the azide salt. researchgate.net The synthesis of the 1-bromo-3-fluorobenzene precursor in high purity can also be challenging.

The synthesis of this compound is frequently driven by its application as a key building block in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This reaction forms a stable 1,2,3-triazole ring, a valuable linker in medicinal chemistry and materials science. mdpi.com

Spectroscopic and Computational Characterization in Research on 1 Azido 3 Fluorobenzene

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation of Derived Compounds

The characterization of compounds synthesized from 1-azido-3-fluorobenzene, such as 1,2,3-triazoles formed via cycloaddition reactions, is accomplished through a combination of powerful spectroscopic methods. Each technique offers unique information, and together they provide a comprehensive understanding of the molecular architecture and electronic properties of these derivatives.

NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. In the study of triazoles derived from this compound, NMR is indispensable for confirming the success of the cycloaddition reaction and establishing the regiochemistry of the products.

The ¹H NMR spectrum of a 1,4-disubstituted triazole derivative typically shows a characteristic singlet for the triazole ring proton (C5-H) in the downfield region, generally between δ 8.0 and 8.5 ppm. mdpi.comnih.gov The signals for the protons on the 3-fluorophenyl ring and the other substituent provide further structural confirmation through their chemical shifts, multiplicities, and coupling constants.

Table 1: Representative NMR Data for a Fluoro Phenyl Triazole Derivative Data for 1-(2-fluorophenyl)-4-phenyl-1,2,3-triazole, an isomer of a this compound derivative.

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H | 8.31 | Singlet, 1H (Triazole C-H) |

| 8.04 | Triplet, J = 7.7 Hz, 1H (Aromatic) | |

| 7.92 | Doublet, J = 7.6 Hz, 2H (Aromatic) | |

| 7.50–7.42 | Multiplet, 3H (Aromatic) | |

| 7.35 | Multiplet, 3H (Aromatic) | |

| ¹³C | 154.29, 152.30 | Aromatic C-F |

| 148.22 | Triazole C | |

| 130.19, 130.13, 128.94, 128.47 | Aromatic CH | |

| 125.34, 125.31, 124.84 | Aromatic CH | |

| 120.70, 120.63 | Triazole C | |

| 117.14, 116.98 | Aromatic CH |

Source: Adapted from Molecules, 2017. mdpi.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups in a molecule. In the context of this compound and its derivatives, IR spectroscopy serves as a crucial tool to monitor the conversion of the azide (B81097) group.

The azide (-N₃) functional group exhibits a very strong and sharp characteristic absorption band in the region of 2100-2160 cm⁻¹. mdpi.com The presence of this band is a clear indicator of the starting material. Upon successful 1,3-dipolar cycloaddition to form a 1,2,3-triazole, this azide band completely disappears from the spectrum. electronicsandbooks.com This disappearance is a primary diagnostic criterion for reaction completion.

The IR spectra of the resulting triazole products display a new set of characteristic bands. These include C-H stretching vibrations from the aromatic rings, C=C and N=N stretching vibrations within the aromatic and triazole rings (typically in the 1450-1600 cm⁻¹ region), and C-N stretching bands. mdpi.com Furthermore, the C-F bond of the fluorophenyl group gives rise to a strong absorption, usually found in the 1200-1250 cm⁻¹ range. mdpi.com

Table 2: Key IR Absorption Bands for Azides and Derived Triazoles

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |

| Azide (R-N₃) | ~2100 | Strong, Sharp | Characteristic band of the starting material. mdpi.com |

| Aromatic C-H | 3000 - 3100 | Medium | Present in both reactant and product. |

| Aromatic C=C / Triazole N=N | 1450 - 1600 | Medium to Strong | Characterizes the ring structures of the product. mdpi.com |

| C-F | 1200 - 1250 | Strong | Indicates the presence of the fluorophenyl group. mdpi.com |

| C-N | 1000 - 1250 | Medium | Found in the triazole product. mdpi.com |

Source: Adapted from Molecules, 2017. mdpi.com

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of newly synthesized compounds. High-resolution mass spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula.

For triazoles derived from this compound, HRMS is used to confirm the expected mass of the product. For example, the calculated mass for a compound like 1-(2-fluorophenyl)-4-phenyl-1,2,3-triazole (C₁₄H₁₀FN₃) is 239.0859, and experimental HRMS data would be expected to match this value very closely (e.g., found: 239.09). mdpi.com

The fragmentation patterns observed in mass spectra also provide valuable structural information. The fragmentation of 1,2,3-triazoles is known to proceed through several characteristic pathways. rsc.org A common fragmentation is the loss of a molecule of nitrogen (N₂), resulting in a significant [M - 28]⁺ peak. electronicsandbooks.comrsc.org Other observed fragmentations can include the cleavage of the triazole ring, leading to ions corresponding to the substituted acetylene (B1199291) and azide fragments. electronicsandbooks.com

For crystalline derivatives of this compound, single-crystal X-ray diffraction (XRD) offers the most definitive structural characterization. This technique provides precise three-dimensional coordinates of every atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions.

XRD studies also illuminate how molecules pack in the solid state, revealing intermolecular forces such as π–π stacking and hydrogen bonding that govern the crystal structure. nih.govmdpi.com

Table 3: Crystallographic Data for a Representative Fluorophenyl-Substituted Triazole Data for 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₂FN₃O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6572 (5) |

| b (Å) | 7.3692 (8) |

| c (Å) | 15.5711 (15) |

| α (°) | 79.202 (9) |

| β (°) | 81.159 (8) |

| γ (°) | 89.442 (8) |

| Volume (ų) | 629.95 (11) |

Source: Adapted from Acta Crystallographica Section E, 2012. nih.gov

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While often less structurally detailed than NMR or XRD, it is a valuable tool for characterizing the conjugated π-systems present in the aromatic and triazole rings of derived compounds.

The UV-Vis spectra of fluorophenyl-substituted triazoles typically show absorption maxima (λmax) in the ultraviolet region, corresponding to π→π* and n→π* electronic transitions. mdpi.com For example, a study on 1-(2-fluorophenyl)-4-phenyl-1,2,3-triazole dissolved in methanol (B129727) reported absorption maxima at 247 nm and 205 nm. mdpi.com The position and intensity of these absorption bands can be influenced by the substitution pattern on the aromatic rings and the solvent used, providing insights into the electronic structure of the molecule. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While the final triazole products are typically diamagnetic (no unpaired electrons), EPR is crucial for studying potential radical intermediates that may form during reactions involving aromatic azides.

Aromatic azides can be induced to form radical species. For instance, the reaction of various phenyl azides with Lewis acids like gallium trichloride (B1173362) (GaCl₃) has been shown to generate persistent radical cations. nih.govresearchgate.net EPR spectroscopy, combined with Electron Nuclear Double Resonance (ENDOR), was used to characterize these intermediates. The studies revealed that the reactions did not proceed through simple nitrene radicals but instead formed 'dimer' radical cations ([ArNHC₆H₄NH₂]⁺•) and 'trimer' radical cations. nih.govresearchgate.net

In these studies, the g-factors were consistently around 2.0032, typical for organic radicals where the unpaired electron is delocalized over a π-system. nih.gov The hyperfine splitting patterns in the EPR spectra provided detailed information about the interaction of the unpaired electron with magnetic nuclei (like ¹H, ¹⁴N, and ¹⁹F), which was essential for identifying the structure of the radical species. nih.govresearchgate.net Such analyses are critical for understanding unexpected reaction pathways and elucidating complex reaction mechanisms that deviate from simple cycloaddition.

Transient Absorption Spectroscopy for Reactive Intermediates

Transient absorption spectroscopy (TAS) is a powerful pump-probe technique used to detect and characterize short-lived reactive intermediates generated during a photochemical reaction. utoronto.ca In the context of this compound, photolysis (typically using an ultrafast laser pulse) cleaves the C-N bond, leading to the extrusion of molecular nitrogen and the formation of the highly reactive 3-fluorophenylnitrene intermediate.

The lifetime of such arylnitrenes at room temperature is typically in the nanosecond range, necessitating time-resolved spectroscopic methods for their observation. researchgate.net A TAS experiment proceeds as follows:

Pump Pulse: An ultrashort laser pulse excites the parent molecule, this compound, initiating the photochemical decomposition.

Probe Pulse: A second, broadband light pulse is directed through the sample after a specific time delay.

Detection: The absorption of the probe pulse by the transient species is recorded. By varying the time delay between the pump and probe pulses, a spectrum of the transient species can be constructed, and its formation and decay kinetics can be monitored. utoronto.camdpi.com

The resulting transient absorption spectrum consists of several features: ground-state bleach (a negative signal due to the depletion of the parent azide), stimulated emission from the excited state, and excited-state absorption (ESA), which is the absorption of the probe light by the generated intermediates like the 3-fluorophenylnitrene. utoronto.camdpi.comnih.gov Analysis of the ESA bands provides crucial information on the electronic structure and dynamics of these reactive species. nih.gov For instance, the technique can distinguish between the singlet and triplet states of the nitrene, as they possess different electronic configurations and, therefore, different absorption spectra and lifetimes.

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry serves as an indispensable tool, complementing experimental findings by providing detailed insights into molecular properties and reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov For this compound, DFT calculations are employed to predict its ground-state molecular geometry with high accuracy. These calculations yield optimized structural parameters such as:

Bond lengths (e.g., C-F, C-N, N-N)

Bond angles

Dihedral angles

DFT is also used to analyze the electronic properties of the molecule. Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.govscispace.com

| Property | Description | Typical Application |

|---|---|---|

| Optimized Geometry | Provides precise bond lengths and angles. | Used as a basis for further spectroscopic and reactivity calculations. researchgate.net |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts reactivity in reactions like cycloadditions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical stability and electronic transition energies. nih.gov |

| Vibrational Frequencies | Calculates theoretical IR and Raman spectra. | Aids in the assignment of experimental spectra. scispace.com |

Quantum Chemical Investigations of Nitrene States and Transformations

Upon photolysis, this compound forms 3-fluorophenylnitrene, which can exist in either a singlet or a triplet electronic state. Quantum chemical calculations are vital for understanding the properties of these states. Computational methods are used to determine the singlet-triplet energy splitting (ΔEST). The sign and magnitude of ΔEST determine which state is the ground state and influences the nitrene's subsequent reactivity.

For many phenylnitrenes, the triplet state is the ground state. However, substituents on the aromatic ring can alter this ordering. Fluorine, being a highly electronegative atom, exerts a strong inductive electron-withdrawing effect. Computational studies on related fluorinated nitrenes have shown that this effect can destabilize the singlet state, thereby favoring a triplet ground state. figshare.com These investigations model the molecular geometries and orbital configurations of both the singlet and triplet states to rationalize their relative energies and predict their distinct chemical behaviors.

Prediction of Reaction Energies and Mechanistic Pathways

For example, in the case of 1,3-dipolar cycloaddition reactions, DFT calculations can model the concerted or stepwise pathways. mdpi.com These models help elucidate the mechanism by identifying the lowest-energy pathway and rationalizing the observed regioselectivity. The calculations can predict whether the reaction is feasible under specific conditions and can guide the design of experiments. mdpi.commdpi.com

Computational Modeling of Catalytic Mechanisms, e.g., Cu(I)-Catalyzed Cycloadditions

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, and this compound is a common substrate. rsc.orgmdpi.com Computational modeling provides a detailed picture of the catalytic cycle. DFT calculations are used to investigate the mechanism, which typically involves several key steps:

Coordination of the alkyne to the Cu(I) catalyst.

Formation of a copper acetylide intermediate.

Coordination of the azide (this compound) to the copper center.

Cycloaddition to form a six-membered metallacycle intermediate.

Ring contraction and release of the 1,2,3-triazole product, regenerating the catalyst.

These computational studies model the geometry and energy of each intermediate and transition state in the cycle. rsc.org This allows researchers to understand the role of the catalyst, the influence of ligands on the copper center, and the factors that control the reaction's high efficiency and regioselectivity. nih.govresearchgate.net

| Catalytic Step | Computational Insight Provided | Reference |

|---|---|---|

| Ligand/Substrate Coordination | Binding energies and coordination geometries of azide and alkyne to the Cu(I) center. | researchgate.net |

| Copper Acetylide Formation | Activation barrier and thermodynamics of proton transfer from the alkyne. | rsc.org |

| Cycloaddition Transition State | Structure and energy of the key transition state determining regioselectivity. | researchgate.net |

| Product Release | Energy required to release the triazole product and regenerate the active catalyst. | nih.gov |

Synergy of Theoretical Predictions with Experimental Observations

The most powerful approach in chemical research is the integration of computational predictions with experimental results. Theoretical models are validated by comparing calculated data with experimentally measured properties. A strong correlation between the two builds confidence in the computational model, which can then be used to predict properties or behaviors that are not experimentally accessible. nih.govchemrxiv.org

For this compound, this synergy is crucial. For example:

Vibrational Spectra: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. A good agreement between the calculated and experimentally recorded vibrational frequencies confirms the accuracy of the computed molecular structure. scispace.com

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). Comparing the calculated transition energies and oscillator strengths with the experimental spectrum helps assign absorption bands to specific electronic transitions. researchgate.net

Reaction Kinetics: Calculated activation energies for a proposed reaction mechanism can be compared with experimentally determined reaction rates to support or refute the mechanistic hypothesis.

This iterative process of prediction and verification leads to a robust and comprehensive understanding of the chemical system. nih.govchemrxiv.org

Applications in Advanced Organic Synthesis and Material Science Research

Building Blocks for Complex Molecular Architectures

1-Azido-3-fluorobenzene serves as a foundational component for constructing more intricate molecular frameworks, particularly those relevant to medicinal chemistry and chemical biology. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final products.

The azide (B81097) group of this compound is a key functional group for 1,3-dipolar cycloaddition reactions, which are powerful methods for synthesizing five-membered heterocycles. mdpi.com This reaction is most notably employed in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to produce 1,2,3-triazoles. organic-chemistry.org The reaction of this compound with various terminal alkynes provides a direct route to 1,4-disubstituted 1-(3-fluorophenyl)-1,2,3-triazoles. mdpi.com These fluorinated triazole scaffolds are of significant interest in drug discovery due to their stability and ability to act as pharmacophores.

The electrophilic nature of fluorinated aryl azides also allows them to react with other dipolarophiles. For instance, perfluorinated aryl azides have been shown to undergo rapid cycloadditions with enamines to form triazolines, which can subsequently rearrange to form amidines. nih.gov This reactivity highlights the potential of fluorinated phenyl azides to serve as precursors for a variety of nitrogen-containing heterocyclic systems.

Table 1: Synthesis of Fluorinated 1,2,3-Triazoles via CuAAC

| Reactants | Catalyst System | Product Type | Ref. |

|---|---|---|---|

| This compound, Phenylacetylene | CuSO₄ / Sodium Ascorbate | 1-(3-fluorophenyl)-4-phenyl-1H-1,2,3-triazole | mdpi.com |

In chemical biology, this compound is not typically used in the de novo synthesis of the core peptide or nucleoside structure. Instead, it serves as a precursor for creating functionalizing agents that introduce the fluorophenyl azide moiety onto these biomolecules. This modification allows the resulting azide-tagged biomolecules to be visualized or conjugated with other molecules via bioorthogonal chemistry. The fluorine atom can enhance the reactivity of the azide in certain cycloaddition reactions, providing an advantage over non-fluorinated analogs. acs.org

For example, a carboxylic acid derivative of a fluorinated aryl azide can be activated and coupled to an amine group on a peptide or a modified nucleoside. The resulting biomolecule, now bearing the fluorophenyl azide tag, is ready for subsequent "click" reactions.

Similar to its role with peptides and nucleosides, this compound is a precursor for reagents used in the post-synthetic modification of oligonucleotides. Standard automated oligonucleotide synthesis builds the nucleic acid chain, after which specific functional groups can be introduced. A common strategy involves synthesizing an oligonucleotide with a terminal alkyne group. This alkyne-modified DNA or RNA can then be reacted with an azide-containing reagent, such as a derivative of this compound, through a CuAAC reaction. This process covalently attaches the fluorinated aryl group to the oligonucleotide, which can be used for labeling or further functionalization. nih.gov

Applications in Bioconjugation and Radiochemistry

The unique reactivity of the azide group, enhanced by the fluorine substituent, makes this compound and its derivatives valuable tools in bioconjugation and for the synthesis of radiolabeled imaging agents.

Fluorinated aryl azides have emerged as superior reagents for the chemical functionalization of biomolecules, particularly through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In SPAAC, the azide reacts with a strained cyclooctyne (B158145) without the need for a cytotoxic copper catalyst, making it ideal for use in living systems. Research has demonstrated that fluorine substituents on the aryl azide ring significantly accelerate the rate of SPAAC reactions. acs.orgresearchgate.netnih.gov

The presence of ortho-fluorine atoms on the phenyl azide ring can lead to a substantial increase in reaction kinetics. acs.org This rate enhancement is critical for labeling low-abundance biomolecules or for applications where rapid conjugation is necessary. For example, tetra-fluorinated aromatic azides have been used for the highly efficient labeling of proteins and for imaging mitochondria in living cells. researchgate.netnih.gov This makes this compound a valuable structural motif for designing advanced bioconjugation reagents.

Table 2: Effect of Fluorine Substitution on Reaction Kinetics

| Azide Type | Reaction | Advantage | Ref. |

|---|---|---|---|

| Fluorine-substituted aryl azide | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Accelerated reaction rates compared to non-fluorinated analogs. | acs.org |

A significant application of fluorinated aryl azides is in the field of Positron Emission Tomography (PET), a powerful molecular imaging technique. The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter. Synthesizing PET radiotracers requires incorporating ¹⁸F into a target molecule.

Specifically, [¹⁸F]this compound has been synthesized as a "click synthon" for PET imaging. The synthesis was achieved via a single-step radiofluorination reaction using an azide-functionalized diaryliodonium salt precursor. nih.gov In this method, the diaryliodonium salt reacts with no-carrier-added [¹⁸F]fluoride ion. However, the radiochemical yield (RCY) for this specific synthesis was reported to be low. nih.gov Once produced, the resulting [¹⁸F]this compound can be conjugated to alkyne-modified biomolecules, such as peptides or drug candidates, allowing their distribution to be tracked in vivo using PET. nih.govacs.org

Table 3: Radiosynthesis of [¹⁸F]this compound

| Precursor | Reaction | Product | Radiochemical Yield (RCY) | Ref. |

|---|

Photoaffinity Labeling Reagents in Proteomics and Biochemical Studies

This compound is a member of the aryl azide family of compounds, which are pivotal photoaffinity labeling (PAL) reagents in the fields of proteomics and biochemical studies. nih.gov The utility of these compounds stems from their ability to, upon photoirradiation, form highly reactive nitrene intermediates. nih.govmdpi.com This characteristic allows for the covalent modification of interacting biomolecules, providing a powerful tool for investigating molecular interactions, particularly protein-protein interactions (PPIs). nih.gov

The fundamental principle of photoaffinity labeling involves a ligand functionalized with a photoreactive group, such as the azido (B1232118) group in this compound. This photoaffinity probe binds to its target protein, and upon exposure to UV light (typically at wavelengths between 254 and 400 nm), the aryl azide moiety releases dinitrogen gas (N₂) to generate a short-lived, highly reactive nitrene. nih.gov This nitrene can then insert into adjacent C-H, N-H, or O-H bonds of amino acid residues in the binding pocket or at the interface of a protein complex, forming a stable covalent bond. nih.govmdpi.com This process effectively "captures" and identifies binding partners or characterizes the binding site of a ligand. researchgate.net

In proteomics research, this technique is employed to elucidate complex biological signaling pathways. nih.gov For instance, a bioactive molecule derivatized with a this compound moiety can be used to identify its direct protein targets within a complex cellular lysate. After photocrosslinking, the target proteins are covalently tagged. These tagged proteins can then be isolated and identified using techniques like mass spectrometry, providing insights into the mechanism of action of the bioactive molecule. nih.govnih.gov The fluorine atom on the phenyl ring can serve as a useful probe for ¹⁹F NMR studies and can subtly modify the electronic properties of the azide, potentially influencing its photoreactivity or binding affinity.

The table below summarizes the key characteristics of aryl azides as photoaffinity labeling reagents.

| Feature | Description | Relevance to this compound |

| Photoreactive Group | Aryl azide (-N₃) | The core functional group responsible for photo-crosslinking. |

| Activation | UV light (254-400 nm) | Induces loss of N₂ to form a reactive nitrene intermediate. nih.gov |

| Reactive Intermediate | Nitrene | A highly reactive species that inserts into C-H, N-H, and O-H bonds. nih.gov |

| Application | Proteomics, Biochemical Studies | Used to study protein-protein interactions, identify drug targets, and map binding sites. nih.gov |

| Advantages | Chemical stability, small size | Relatively stable in the dark and small enough to minimize perturbation of ligand binding. nih.govmdpi.com |

Role in Polymer Chemistry and Advanced Material Science

The unique chemical properties of this compound make it a valuable building block in polymer chemistry and the development of advanced materials. Its two key functional groups—the azide and the fluorine atom—can be exploited to introduce specific functionalities into polymer structures, enabling applications in cross-linking and surface modification.

Introduction of Cross-linking Sites in Polymer Design

The azide group of this compound serves as a latent cross-linking moiety in polymer design. Azide-functionalized polymers can be synthesized and then subjected to thermal or photochemical treatment to induce cross-linking, transforming a soluble, processable polymer into a robust, insoluble network. researchgate.net

The cross-linking mechanism involves the decomposition of the azide group to form a highly reactive nitrene. This nitrene can then undergo a variety of insertion or addition reactions with adjacent polymer chains. For example, it can insert into carbon-hydrogen (C-H) bonds on a neighboring polymer backbone, forming a covalent link between the two chains. researchgate.net This process creates a three-dimensional polymer network, which significantly enhances the material's mechanical strength, thermal stability, and solvent resistance. nih.govresearchgate.net

The incorporation of monomers derived from this compound into a polymer backbone allows for precise control over the cross-linking density. By varying the concentration of the azide-containing monomer, the final properties of the cross-linked material can be tailored for specific applications, such as in the fabrication of durable coatings or gas separation membranes. researchgate.netnih.gov The presence of the fluorine atom can also impart desirable properties to the final material, such as hydrophobicity and chemical resistance. nih.gov

| Cross-linking Method | Activator | Mechanism | Resulting Properties |

| Thermal Cross-linking | Heat | Azide decomposition to nitrene, followed by C-H insertion or other reactions with adjacent polymer chains. researchgate.net | Enhanced mechanical strength, thermal stability, and solvent resistance. |

| Photochemical Cross-linking | UV Light | Photo-induced azide decomposition to nitrene, enabling spatially controlled cross-linking where the light is applied. nih.gov | Patternable materials, insoluble polymer networks. |

Surface Modification Techniques via Click Chemistry

This compound is an important reagent for surface modification, primarily through its participation in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". nih.gov This set of reactions provides a highly efficient and specific method for covalently attaching molecules to material surfaces, altering their chemical and physical properties. nih.gov

The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. mdpi.comacs.org Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be used, which does not require a cytotoxic copper catalyst. researchgate.net

In a typical surface modification process, a substrate surface (e.g., a silicon wafer, a polymer film, or a nanoparticle) is first functionalized with either alkyne or azide groups. nih.gov If the surface is functionalized with alkynes, a molecule derived from this compound can be "clicked" onto it, thereby introducing a fluorophenyl group to the surface. This alters properties such as wettability, biocompatibility, or adhesion. The fluorine atom can confer hydrophobic or oleophobic characteristics to the modified surface. mdpi.com This precise and modular approach is utilized in a wide range of fields, including the development of biosensors, specialized coatings, and functionalized nanomaterials. nih.govnih.gov

| Click Chemistry Reaction | Key Features | Application in Surface Modification |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency, regioselective (forms 1,4-triazole), requires copper catalyst. mdpi.comacs.org | Covalent attachment of azide-containing molecules (like this compound derivatives) to alkyne-functionalized surfaces. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, bioorthogonal, uses strained cyclooctynes. researchgate.net | Ideal for modifying sensitive biological materials or in systems where copper is undesirable. |

Comparative Research and Future Directions

Comparative Chemical Studies with Structurally Related Azidoaryl Compounds

The reactivity and physical properties of 1-azido-3-fluorobenzene are significantly influenced by the nature and position of the substituents on the benzene (B151609) ring. Comparative analysis with its isomers, halogen analogs, and other substituted azidobenzenes provides critical insights into these structure-property relationships.

The position of the fluorine atom on the azidobenzene (B1194522) ring dramatically alters the electronic environment of the molecule, thereby influencing its reactivity. Fluorine is an electron-withdrawing group via induction but an electron-donating group through resonance. The interplay of these effects depends on its position relative to the azido (B1232118) group.

1-Azido-4-fluorobenzene (para-isomer) : In this isomer, the fluorine atom is in the para position. Its inductive electron-withdrawing effect deactivates the ring, while its resonance effect, which donates electron density, is also pronounced at this position. This electronic balance influences the reactivity of the azide (B81097) group in reactions like cycloadditions.

1-Azido-2-fluorobenzene (ortho-isomer) : The ortho-isomer experiences strong inductive effects from the adjacent fluorine atom. Furthermore, steric hindrance from the ortho-substituent can play a significant role in its reactions, potentially influencing the approach of reactants to the azide moiety.

This compound (meta-isomer) : In the meta position, the electron-withdrawing inductive effect of fluorine dominates, as the resonance effect is not transmitted to this position. This generally results in a more electron-deficient aromatic ring compared to the para-isomer, which can affect its participation in reactions like the Huisgen cycloaddition.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differentiating Feature |

|---|---|---|---|---|

| This compound | 20972-34-9 | C6H4FN3 | 137.11 | Meta-position of fluorine; primarily inductive effects. |

| 1-Azido-4-fluorobenzene | 3296-02-4 | C6H4FN3 | 137.11 | Para-position of fluorine; interplay of inductive and resonance effects. echemi.com |

| 1-Azido-2-fluorobenzene | 1548-68-1 | C6H4FN3 | 137.11 | Ortho-position of fluorine; strong inductive and potential steric effects. |

Replacing the fluorine atom with other halogens, such as chlorine, allows for an examination of how electronegativity and atomic size impact the compound's characteristics. Chlorine is less electronegative than fluorine but larger in size.

In 1-azido-3-chlorobenzene, the inductive effect of chlorine is weaker than that of fluorine. This difference in electron-withdrawing strength can lead to subtle but significant differences in the reactivity of the azide group and the aromatic ring. For instance, the energy levels of the molecular orbitals involved in cycloaddition reactions may be altered, potentially affecting reaction rates and regioselectivity.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differentiating Feature |

|---|---|---|---|---|

| This compound | 20972-34-9 | C6H4FN3 | 137.11 | Substituent is fluorine (highly electronegative). |

| 1-Azido-3-chlorobenzene | 3296-06-8 | C6H4ClN3 | 153.57 | Substituent is chlorine (less electronegative, larger than fluorine). lookchem.comscbt.com |

Comparison with azidobenzenes bearing strongly electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃) at the meta-position provides further insight into electronic effects. Both -NO₂ and -CF₃ are significantly stronger electron-withdrawing groups than fluorine. korea.ac.krchemeo.com

1-Azido-3-nitrobenzene : The nitro group strongly deactivates the aromatic ring towards electrophilic substitution and enhances the electrophilic character of the azide. This can influence its reactivity in cycloaddition reactions.

1-Azido-3-(trifluoromethyl)benzene : The trifluoromethyl group is also a powerful electron-withdrawing group. Its effect on the reactivity of the azido group is a subject of interest for tuning the electronic properties of molecules in materials science and medicinal chemistry. synhet.com

The increased electron-withdrawing nature of these substituents generally makes the aryl azide a better dipole for 1,3-dipolar cycloaddition reactions with electron-rich alkynes.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differentiating Feature |

|---|---|---|---|---|

| This compound | 20972-34-9 | C6H4FN3 | 137.11 | Moderately electron-withdrawing fluoro group. |

| 1-Azido-3-nitrobenzene | 3552-64-5 | C6H4N4O2 | 164.12 | Strongly electron-withdrawing nitro group. nih.gov |

| 1-Azido-3-(trifluoromethyl)benzene | 22001-17-8 | C7H4F3N3 | 187.12 | Strongly electron-withdrawing trifluoromethyl group. synhet.com |

Aromatic and aliphatic compounds exhibit fundamental differences in structure and reactivity. study.comstudy.comyoutube.com While this compound features an azide group attached to a stable, planar aromatic ring, aliphatic fluorinated azidoalkanes have the azide attached to a flexible, sp³-hybridized carbon chain.

Recent studies on α-fluorinated azidoalkanes have highlighted their unique stability and reactivity, opening avenues for synthesizing valuable fluorinated compounds. researchgate.net The C-F bonds in aliphatic systems can influence the stability and reactivity of an adjacent azido group through potent inductive effects. researchgate.net Unlike the delocalized π-system of azidobenzenes, the electronic effects in azidoalkanes are localized. This fundamental structural difference leads to distinct chemical behaviors in reactions such as cycloadditions and nucleophilic substitutions. For example, the thermal stability and reaction kinetics of the azide group can vary significantly between the rigid aromatic scaffold and a flexible aliphatic chain. nih.gov

Exploration of Novel Synthetic Strategies and Methodologies

The synthesis of aryl azides, including this compound, has traditionally relied on the diazotization of anilines followed by substitution with sodium azide. benthamdirect.comeurekaselect.comresearchgate.net This classical method, however, often requires strong acids and low temperatures. benthamdirect.comeurekaselect.com In recent years, research has focused on developing milder and more efficient synthetic routes.

Novel methodologies include:

Copper-Catalyzed Azidation : This method involves the reaction of aryl halides (e.g., 3-fluoroiodobenzene) with an azide source, catalyzed by a copper(I) species. These reactions can often be performed under milder conditions than the classical diazotization route. researchgate.net

Diazotransfer Reactions : These reactions transfer an azide group from a donor molecule (e.g., triflyl azide) to a primary amine. This one-step process can be more efficient than the traditional two-step diazotization-azidation sequence. researchgate.net

Grignard Reaction-Based Synthesis : A recently developed method involves protecting the azido group to make it compatible with highly reactive organometallic intermediates like Grignard reagents. This allows for the synthesis of a wide range of complex azide compounds that were previously difficult to access. chemicalonline.com

These modern approaches offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions, facilitating the synthesis of complex molecules containing the azidoaryl moiety. scripps.edu

Advancements in Reaction Design and Catalysis for Azide Chemistry

The azido group is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. nih.govresearchgate.net The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a 1,2,3-triazole is a prime example. wikipedia.org

Significant advancements in this area include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction, discovered independently by Sharpless and Meldal, is the quintessential click reaction. organic-chemistry.orgmdpi.com The use of a copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and exclusively yields the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org This has become a leading method for covalent assembly in various scientific fields. nih.govmdpi.com

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : In contrast to CuAAC, ruthenium catalysts, such as [Cp*RuCl] complexes, regioselectively produce the 1,5-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, broadening its synthetic utility. wikipedia.org

Organocatalysis : Researchers have designed organocatalysts, such as isobenzofurans, that can accelerate the rate and control the regioselectivity of azide-alkyne cycloadditions without the need for a metal catalyst. nih.gov This approach aligns with the principles of green chemistry by avoiding potentially toxic metal residues. researchgate.net

Novel Heterogeneous Catalysts : To improve catalyst recyclability and simplify product purification, significant effort has been directed towards developing solid-supported copper catalysts. These heterogeneous systems offer excellent catalytic activity and can often be reused multiple times without significant loss of performance. mdpi.com

These catalytic advancements have transformed the use of azides like this compound from simple precursors into versatile building blocks for constructing complex molecular architectures with high precision and efficiency. sciencedaily.com

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique chemical architecture of this compound, featuring both a reactive azide group and a fluorine atom on a benzene ring, positions it as a valuable tool at the intersection of chemical biology and materials science. This convergence opens up novel avenues for developing advanced biomaterials, sophisticated diagnostic tools, and innovative therapeutic systems.

In Chemical Biology , the azide moiety is a cornerstone of bioorthogonal chemistry. wikipedia.orgnih.gov This field focuses on chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The azide group's small size, metabolic stability, and lack of endogenous counterparts in most biological systems make it an ideal chemical reporter. wikipedia.orgnih.gov It participates in highly selective ligation reactions, most notably the Staudinger ligation and various forms of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netescholarship.org These reactions allow for the precise labeling of biomolecules like proteins, glycans, and lipids in their natural environment, enabling real-time visualization and study of cellular processes. wikipedia.orgnih.gov The fluorine atom in this compound adds another layer of functionality, particularly for molecular imaging techniques. nih.govnih.gov For instance, the incorporation of a fluorine-18 (B77423) radioisotope would render it a valuable precursor for creating PET (Positron Emission Tomography) imaging probes. researchgate.net

In Materials Science , azides are employed for the functionalization and modification of surfaces. nih.gov Phenyl azides, particularly those with fluorine substituents, can be activated by light to form highly reactive nitrenes, which can then form covalent bonds with a wide range of substrates. nih.gov This allows for the stable attachment of the fluorinated phenyl ring to materials like polymers or silicon wafers. nih.gov Furthermore, the azide-alkyne click reaction is a robust and efficient method for covalently attaching molecules to material surfaces that have been pre-functionalized with alkynes. kit.educore.ac.uk This technique is instrumental in creating materials with specific, tailored properties for applications in biomedicine and biotechnology. kit.edu

The interdisciplinary potential of this compound arises from its ability to bridge these two fields. It can act as a molecular linker to immobilize biologically relevant molecules onto material surfaces. For example, by using click chemistry, proteins, peptides, or nucleic acids can be attached to a substrate via the 1,2,3-triazole ring formed from the azide group. mdpi.com This creates bioactive surfaces that can be used for applications such as:

Biosensors: Creating surfaces that can specifically capture and detect target biomolecules.

Biocompatible Coatings: Modifying implant surfaces to improve their integration with biological tissues and reduce adverse reactions.

Controlled Drug Delivery: Designing materials that can release therapeutic agents in a targeted and controlled manner.

The research findings below highlight the distinct roles of the azide and fluoro-phenyl components in these interdisciplinary applications.

| Feature | Application in Chemical Biology | Application in Materials Science | Interdisciplinary Opportunity |

| Azide Group (-N3) | Bioorthogonal labeling of biomolecules (proteins, glycans) via click chemistry or Staudinger ligation. wikipedia.orgnih.gov | Covalent surface functionalization via azide-alkyne click reactions or phot-activation. nih.govkit.edu | Linking biomolecules to material surfaces for biosensors, biocompatible implants, and drug delivery systems. |

| Fluorophenyl Group (-C6H4F) | Introduction of fluorine for 19F-NMR studies or radiolabeling (18F) for PET imaging. researchgate.netnih.gov | Modifying surface properties (e.g., hydrophobicity) and serving as a stable anchor. | Creating trackable and imageable biomaterials and medical devices. |

常见问题

Basic: What are the critical safety protocols for handling 1-Azido-3-fluorobenzene in laboratory settings?

Answer:

this compound combines azide (explosive risk) and fluorine (reactivity) groups, necessitating stringent safety measures:

- PPE: Wear nitrile gloves, flame-resistant lab coats, and safety goggles. Use fume hoods for all manipulations .

- Storage: Store at 2–8°C in airtight, light-resistant containers. Avoid contact with metals or reducing agents to prevent explosive decomposition .

- Emergency Protocols: In case of spills, neutralize with dilute sodium hypochlorite (bleach) to degrade azides. Fire risks require CO₂ or dry chemical extinguishers (avoid water) .

Basic: What synthetic methodologies are validated for preparing this compound?

Answer:

Two primary routes are documented:

Nucleophilic Substitution: React 3-fluoroaniline with sodium nitrite/HCl to form the diazonium salt, followed by azide substitution using NaN₃. Optimize pH (4–6) to minimize side products .

Sandmeyer-Type Reaction: Substitute halogen in 1-bromo-3-fluorobenzene with NaN₃ under Cu(I) catalysis. Monitor reaction temperature (60–80°C) to avoid thermal decomposition .

Key Validation: Purity (>95%) confirmed via GC-MS and ¹⁹F NMR .

Advanced: How should researchers address discrepancies in reported reaction yields or byproduct profiles during synthesis?

Answer:

Contradictions often arise from reaction conditions or analytical methods. Follow this framework:

Parameter Screening: Vary solvents (e.g., DMF vs. THF), temperatures, and catalysts (Cu vs. Pd) to identify optimal conditions.

Byproduct Analysis: Use HPLC-MS to detect intermediates (e.g., triazenes or fluorinated amines) and adjust stoichiometry .

Reproducibility Checks: Cross-validate yields with independent labs using standardized protocols (IUPAC guidelines).

Example: A 20% yield variation was resolved by excluding trace moisture, which deactivates NaN₃ .

Advanced: What spectroscopic techniques best characterize this compound, and how should data be interpreted?

Answer:

- ¹H/¹³C NMR: The azide group (-N₃) deshields adjacent protons (δ 7.2–7.5 ppm). Fluorine’s inductive effect splits aromatic signals into distinct doublets .

- IR Spectroscopy: Confirm azide presence via sharp ν(N₃) peaks at ~2100 cm⁻¹. Fluorine’s C-F stretch appears at 1100–1250 cm⁻¹ .

- Mass Spectrometry: ESI-MS in negative ion mode detects [M-H]⁻ at m/z 154.1 (calc. 154.04). Fragmentation patterns distinguish isomers (e.g., 1-azido-2-fluorobenzene) .

Basic: How does this compound degrade under varying storage conditions?

Answer:

- Thermal Stability: Decomposes exothermically above 50°C, releasing N₂ gas. Monitor via DSC for safe handling thresholds .

- Photodegradation: UV light induces ring-opening, forming nitroso compounds. Store in amber vials with desiccants .

- Hydrolytic Sensitivity: Reacts with H₂O to yield 3-fluoroaniline and hydrazoic acid (HN₃). Conduct Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

Advanced: Can computational models predict this compound’s reactivity in non-standard environments?

Answer:

Yes, DFT calculations (e.g., B3LYP/6-311+G(d,p)) provide insights:

- Reaction Pathways: Simulate [3+2] cycloadditions with alkynes to assess regioselectivity.

- Solvent Effects: COSMO-RS models predict polarity-driven reactivity (e.g., higher yields in DMSO vs. hexane).

- Thermodynamic Stability: Calculate bond dissociation energies (BDEs) for N₃-C (≈200 kJ/mol) to prioritize safer synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。